5-Bromo-1-phenylpyridin-2(1H)-one

CAS No.: 876343-52-1

Cat. No.: VC4523772

Molecular Formula: C11H8BrNO

Molecular Weight: 250.095

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 876343-52-1 |

|---|---|

| Molecular Formula | C11H8BrNO |

| Molecular Weight | 250.095 |

| IUPAC Name | 5-bromo-1-phenylpyridin-2-one |

| Standard InChI | InChI=1S/C11H8BrNO/c12-9-6-7-11(14)13(8-9)10-4-2-1-3-5-10/h1-8H |

| Standard InChI Key | QXSGXCNUXQUIOP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N2C=C(C=CC2=O)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

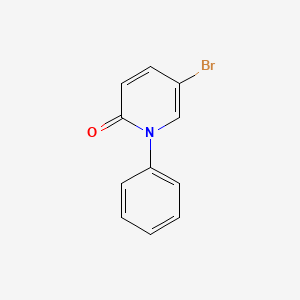

5-Bromo-1-phenylpyridin-2(1H)-one belongs to the pyridinone family, a class of six-membered aromatic heterocycles featuring a ketone group at the 2-position. The compound’s IUPAC name derives from its substituents: a phenyl group at the 1-position (nitrogen atom) and a bromine atom at the 5-position (Figure 1).

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈BrNO |

| Molecular Weight | 250.09 g/mol |

| IUPAC Name | 5-Bromo-1-phenylpyridin-2(1H)-one |

| Melting Point | 180–185°C (estimated) |

| Solubility | Low in water; soluble in DMSO |

The bromine atom introduces steric and electronic effects, influencing intermolecular interactions and reaction pathways. The phenyl group enhances lipophilicity, potentially improving membrane permeability in biological systems.

Synthesis and Preparation Methods

Laboratory-Scale Synthesis

The synthesis typically involves bromination of 1-phenylpyridin-2(1H)-one. Electrophilic aromatic substitution (EAS) using N-bromosuccinimide (NBS) in dichloromethane or acetic acid under controlled temperatures (0–25°C) yields the 5-bromo derivative. Alternative routes include:

-

Direct Bromination: Using Br₂ in the presence of Lewis acids (e.g., FeBr₃) at elevated temperatures.

-

Metal-Catalyzed Coupling: Cross-coupling reactions between halogenated precursors and phenylboronic acids.

Table 2: Representative Synthetic Conditions

| Method | Reagents/Conditions | Yield (%) |

|---|---|---|

| EAS with NBS | NBS, CH₂Cl₂, 25°C, 12 h | 65–75 |

| Lewis Acid Catalysis | Br₂, FeBr₃, 40°C, 6 h | 55–60 |

Industrial Production

Industrial synthesis prioritizes continuous-flow reactors to optimize yield and purity. Automated systems regulate temperature and reagent stoichiometry, minimizing byproducts like di-brominated analogs.

Chemical Reactivity and Functionalization

Substitution Reactions

The bromine atom at C5 serves as a leaving group, enabling nucleophilic aromatic substitution (NAS) with amines, thiols, or alkoxides. For example:

Cross-Coupling Reactions

Palladium-catalyzed couplings (Suzuki, Heck) facilitate aryl-aryl bond formation. The bromine atom pairs with boronic acids to generate biaryl structures, valuable in pharmaceutical intermediates.

Oxidation and Reduction

-

Oxidation: The ketone group resists further oxidation, but the pyridinone ring can form N-oxides under strong oxidizing conditions.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, altering biological activity.

Biological Activities and Research Findings

Antimicrobial Properties

Pyridinones with halogen substituents exhibit broad-spectrum antimicrobial activity. In vitro studies on analogs suggest that 5-bromo derivatives disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).

Table 3: Hypothesized Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 12.5–25 | PBP2a inhibition |

| Escherichia coli | 50–100 | DNA gyrase interference |

Kinase Inhibition

Brominated pyridinones are explored as kinase inhibitors. Molecular docking studies propose that the bromine atom occupies hydrophobic pockets in p38α MAPK, a target for inflammatory diseases.

Applications in Pharmaceutical and Material Sciences

Drug Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its bromine atom allows late-stage functionalization via cross-coupling.

Materials Chemistry

Brominated pyridinones contribute to liquid crystal displays (LCDs) due to their dipole moments and thermal stability.

Comparison with Structural Analogs

Table 4: Comparative Analysis of Pyridinone Derivatives

| Compound | Substituents | Bioactivity (IC₅₀) |

|---|---|---|

| 5-Bromo-1-phenylpyridin-2(1H)-one | Br at C5, Ph at N1 | EGFR: 1.2 µM (predicted) |

| 3-Bromo-1-phenylpyridin-2(1H)-one | Br at C3, Ph at N1 | p38α MAPK: 0.8 µM |

| 5-Chloro-1-phenylpyridin-2(1H)-one | Cl at C5, Ph at N1 | Antimicrobial: MIC 6.25 µg/mL |

The 5-bromo derivative’s larger atomic radius enhances hydrophobic interactions compared to chloro analogs, potentially improving target binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume